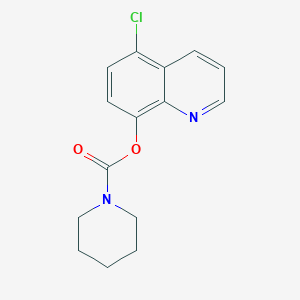

4-Chloro-7-isopropylquinazoline

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Biological Screening

The synthesis of derivatives related to 4-Chloro-7-isopropylquinazoline, such as 4-chloro-3,4-dihydroquinazolines hybrid isoniazid derivatives, demonstrates the compound's versatility in creating potential pharmaceutical agents. These derivatives have been explored for anti-malarial, anti-microbial, and anti-tuberculosis activities, highlighting the compound's significant role in the development of new treatments for infectious diseases. The study further extends into cytotoxic features and includes in-silico molecular docking and ADME properties evaluation, underlining the compound's potential in drug discovery and development processes (Patel et al., 2020).

Photoprotection and Antioxidant Capacity

Research into the physicochemical and photoprotection, antioxidant capacity, and toxicity of isoquinoline alkaloid frameworks suggests the importance of structural modifications, such as those seen in 4-Chloro-7-isopropylquinazoline derivatives, for enhancing biological properties. The study indicates the potential of these derivatives in serving as photosensitizers for singlet oxygen production, with implications for their use in studying compounds with low cytotoxicity and high reactivity in antineoplastic chemotherapy (Sobarzo-Sánchez et al., 2012).

Anticancer Activity

IsoCombretaQuinazolines, derived from 4-Chloro-7-isopropylquinazoline, have shown potent cytotoxic activities against various human cancer cell lines and effectively inhibit tubulin polymerization. These derivatives, by lacking the 3,4,5-trimethoxyphenyl ring, indicate a novel approach toward developing antitubulin agents, with significant potential for anticancer research (Soussi et al., 2015).

Antinociceptive, Anti-inflammatory, and Anticonvulsant Agent

The organocatalytic synthesis of 7-chloroquinoline-1,2,3-triazoyl carboxamides showcases the compound's utility in generating new heterocyclic compounds with pharmacological activities. This includes anticonvulsant, antinociceptive, and anti-inflammatory properties, suggesting the potential for 4-Chloro-7-isopropylquinazoline derivatives in treating acute pain and seizures (Wilhelm et al., 2014).

Propriétés

IUPAC Name |

4-chloro-7-propan-2-ylquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2/c1-7(2)8-3-4-9-10(5-8)13-6-14-11(9)12/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRBXNJFLLJEJAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)C(=NC=N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-7-isopropylquinazoline | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-[(4-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one](/img/structure/B2892200.png)

![(2R)-2-hydroxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B2892204.png)

![(2Z)-2-[(4-carbamoylphenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2892207.png)

![N-(2,6-dimethylphenyl)-1,2-dimethyl-5-[4-methyl-5-(pyrrolidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrole-3-sulfonamide](/img/structure/B2892211.png)

![Ethyl ({7-[4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)benzyl]-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl}thio)acetate](/img/structure/B2892212.png)

![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2892214.png)

![2-(2,6-dimethylphenyl)-4-(2-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2892220.png)